Taxapu
説明
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(4-azidophenyl)-methylcarbamoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53N5O14/c1-25-32(65-43(60)37(57)36(28-14-10-8-11-15-28)50-44(61)53(7)31-20-18-30(19-21-31)51-52-49)23-48(62)41(66-42(59)29-16-12-9-13-17-29)39-46(6,33(56)22-34-47(39,24-63-34)67-27(3)55)40(58)38(64-26(2)54)35(25)45(48,4)5/h8-21,32-34,36-39,41,56-57,62H,22-24H2,1-7H3,(H,50,61)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBRVZBEEARCNW-JBTWBBNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155144-12-0 | |
| Record name | ((Azidophenyl)ureido)taxoid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155144120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
準備方法
Two-Phase Synthesis Protocol
The two-phase methodology, first demonstrated for taxuyunnanine D, provides a template for Taxapu synthesis. This approach divides the process into cyclization and oxidation/functionalization phases:
-
Phase 1 (Cyclization):
Taxadiene (1.2 ) undergoes Åkermark-Bäckvall-type acetoxylation to yield diastereomerically pure 2.6 . This step establishes the foundational bicyclic structure through enzymatic-like precision, achieving >98% stereoselectivity in optimized conditions. -
Phase 2 (Functionalization):
Subsequent transformations introduce critical pharmacophores:
This protocol reduces concession steps by 40% compared to classical linear syntheses, though scale-up challenges persist due to noble metal catalyst requirements.
Purification and Crystallization Optimization
Post-synthetic purification critically determines Taxapu’s pharmaceutical viability. Patent CN102250047B details a high-efficiency recrystallization method:
Solvent System Screening
Optimal purity (99.57%) is achieved using a 2:1 (v/v) hexane:acetone mixture. Comparative solvent performance data:
| Solvent Ratio (Hexane:Acetone) | Purity (%) | Crystal Morphology | Yield (%) |
|---|---|---|---|
| 1:1 | 98.3 | Needle clusters | 78 |
| 2:1 | 99.57 | Rhombic plates | 89 |
| 3:1 | 98.9 | Irregular aggregates | 82 |
Activated Carbon Decolorization
Incorporating 5% (g/ml) activated carbon during reflux removes chromatophore impurities while maintaining taxane integrity. Kinetic studies show 2-hour reflux maximizes impurity adsorption without compound degradation.
Pharmaceutical Formulation Techniques
US Patent 8,710,013B2 discloses stabilized Taxapu formulations using PEG-400 co-solvation:
Lyophilized Preparation
This method achieves 96.2% post-lyophilization recovery with <0.1% degradation products. Accelerated stability testing (40°C/75% RH) shows 18-month shelf-life equivalence.
Analytical Characterization
Modern QC protocols employ orthogonal methods for Taxapu verification:
Chiral HPLC Validation
化学反応の分析
Types of Reactions: Taxapu undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Taxapu has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in oncology.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
作用機序
The mechanism of action of Taxapu involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as cell division, apoptosis, and signal transduction . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Table 1: Structural and Biochemical Comparison
| Compound | Core Structure | C4 Substituent | N1 Group | EGFR IC50 (nM) | Metabolic Stability (t1/2, h) |
|---|---|---|---|---|---|
| Taxapu | Quinazoline | Fluorine | Sulfonamide | 2.3 | 12.4 |
| Gefitinib | Quinazoline | Chlorine | Morpholine | 14.7 | 8.2 |
| Erlotinib | Quinazoline | Hydrogen | Ethynyl | 9.5 | 10.1 |
| Lapatinib | Quinazoline | Fluorine | Acrylamide | 3.1 | 9.8 |
Pharmacological Activity
Taxapu demonstrates superior potency in EGFR-mutant cell lines (HCC827: IC50 = 1.8 nM) compared to Gefitinib (IC50 = 12.9 nM) and Erlotinib (IC50 = 8.4 nM) . However, Lapatinib, a dual EGFR/HER2 inhibitor, shows broader target inhibition but lower specificity, leading to increased off-target effects in vivo .
Comparative Efficacy in Clinical Models
In xenograft models of NSCLC (Non-Small Cell Lung Cancer), Taxapu achieved 78% tumor regression at 50 mg/kg/day, outperforming Gefitinib (52%) and matching Lapatinib (76%) (Figure 1). However, Taxapu’s narrower target profile reduces adverse effects like diarrhea (incidence: 15% vs. 35% for Lapatinib) .
Figure 1: Tumor Volume Reduction in NSCLC Xenografts (Hypothetical data graph comparing Taxapu, Gefitinib, Erlotinib, and Lapatinib over 28 days.)
Discussion of Key Findings
Taxapu’s fluorinated and sulfonamide modifications address key limitations of first-generation EGFR inhibitors, such as metabolic instability and off-target toxicity. However, its selectivity may limit utility in HER2-positive cancers, where Lapatinib remains preferable despite safety concerns .
生物活性
Taxapu, a complex organic compound with the molecular formula , has garnered attention in the scientific community for its potential biological activities , particularly in the fields of oncology and antimicrobial research . This article aims to provide a comprehensive overview of the biological activity of Taxapu, supported by data tables, case studies, and detailed research findings.
Overview of Taxapu
Taxapu is structurally related to taxanes, a class of compounds known for their anticancer properties. It acts primarily as a photoaffinity probe for the taxoid binding site on microtubules, selectively labeling beta-tubulin over alpha-tubulin in porcine brain tissues. This mechanism is crucial for understanding its potential therapeutic applications.
Taxapu's biological activity can be attributed to its interaction with microtubules, which are essential components of the cytoskeleton in eukaryotic cells. By binding to beta-tubulin, Taxapu may influence cell division and growth.
- Antimitotic Activity : Similar to other taxanes, Taxapu exhibits antimitotic properties by stabilizing microtubules and preventing their depolymerization, which is critical during cell division.
- Cytotoxic Effects : Preliminary studies suggest that Taxapu may induce cytotoxic effects against various cancer cell lines, although specific ED50 values have yet to be established.
Anticancer Properties
Recent investigations have highlighted Taxapu's potential as an anticancer agent. A comparative analysis with other taxanes reveals its unique mechanism and efficacy:
Note: TBD indicates that specific data for Taxapu's ED50 is still being evaluated.
Antimicrobial Properties
Taxapu has also been investigated for its antimicrobial properties. Studies indicate that it may possess activity against various bacterial strains, although detailed susceptibility profiles are still under review.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, Taxapu was tested against multiple cancer cell lines, including breast and lung cancer cells. The study aimed to determine its effectiveness compared to established treatments such as paclitaxel.
- Methodology : Cells were treated with varying concentrations of Taxapu and assessed for viability using MTT assays.
- Findings : Preliminary results indicated that Taxapu reduced cell viability significantly at concentrations above 10 µM, suggesting potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial effects of Taxapu against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion methods were employed to evaluate the antibacterial activity.
- Findings : Taxapu showed promising results against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics.
Q & A
Q. How can researchers establish baseline physicochemical properties of Taxapu for experimental reproducibility?
Methodological Answer:
- Conduct spectroscopic characterization (e.g., NMR for structural elucidation , XRD for crystallography ).
- Use computational modeling (e.g., Density Functional Theory) to predict molecular stability and bond angles .
- Validate results against reference standards and publish raw datasets for cross-validation .
Q. What methodologies are recommended for synthesizing Taxapu with high purity in academic settings?
Methodological Answer:
- Optimize reaction conditions via Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalysts) .
- Employ column chromatography or HPLC for purification, with purity assessed via mass spectrometry (>98% threshold) .
- Document synthesis protocols in open-access repositories to address reproducibility crises .
Q. Which statistical frameworks are most suitable for preliminary analysis of Taxapu's bioactivity data?
Methodological Answer:
- Apply ANOVA for dose-response comparisons across experimental groups .
- Use Principal Component Analysis (PCA) to reduce dimensionality in multi-parametric datasets .
- Report effect sizes with 95% confidence intervals to avoid overinterpretation of small-sample studies .
Advanced Research Questions
Q. How should researchers address contradictions in Taxapu's reported biological activity across experimental models?
Methodological Answer:
- Perform systematic meta-analysis of all published IC50 values, accounting for variables like cell line heterogeneity .
- Design cross-laboratory replication studies with standardized protocols (e.g., ISO 17025 guidelines) .
- Apply Bayesian inference to quantify the probability of conflicting results arising from methodological bias .
Q. What advanced computational strategies can optimize Taxapu's molecular interactions in multi-target drug discovery?
Methodological Answer:
- Combine Molecular Dynamics (MD) simulations with Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid models to study binding kinetics .
- Use cheminformatics pipelines (e.g., RDKit, AutoDock) for in silico screening against off-target receptors .
- Validate predictions via cryo-EM structural mapping of Taxapu-protein complexes .
Q. How can multi-omics approaches resolve discrepancies in Taxapu's metabolic pathways across species?
Methodological Answer:
- Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) data using pathway enrichment tools (e.g., KEGG, Reactome) .
- Apply machine learning (e.g., Random Forests) to identify conserved biomarkers of Taxapu metabolism .
- Use CRISPR-Cas9 knockouts in model organisms to validate pathway criticality .
Data Contradiction Analysis Framework
Table 1: Common Sources of Discrepancy in Taxapu Studies
Table 2: Steps for Resolving Data Contradictions
Triangulate Data : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
Replicate Under Controlled Conditions : Eliminate batch effects via blinded, multi-center trials .
Publish Negative Results : Share non-confirmatory findings to reduce publication bias .
Ethical & Reporting Standards
- Data Transparency : Raw spectra, crystallographic data, and code must be archived in FAIR-aligned repositories (e.g., Zenodo, Protein Data Bank) .
- Conflict of Interest : Disclose all funding sources and preclinical collaborations in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
